molecular formula C13H20OS B3840908 4-(isopropylthio)butyl phenyl ether

4-(isopropylthio)butyl phenyl ether

Cat. No. B3840908
M. Wt: 224.36 g/mol
InChI Key: CSOOUTKRNLRYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(isopropylthio)butyl phenyl ether” is a complex organic compound. It belongs to the class of ethers, which are organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . Ethers are known for their unreactive nature, making them excellent solvents for various reactions .


Molecular Structure Analysis

Ethers have a general formula of R-O-R’, where R and R’ represent alkyl or aryl groups . The oxygen atom in an ether is sp3 hybridized, and the shape around the oxygen atom is bent . The C-O-C bond angle is close to the tetrahedral angle (109.5 degrees). The exact molecular structure of “4-(isopropylthio)butyl phenyl ether” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Ethers are generally unreactive, but they can undergo a few notable reactions. The most common reaction of ethers is cleavage of the C–O bond by strong acids . The reaction pathway (S N 1, S N 2, or E1) depends on the nature of the substituents attached to the ether .


Physical And Chemical Properties Analysis

Ethers have unique physical and chemical properties. They have lower boiling points than alcohols of similar molar mass due to the absence of hydrogen bonding between ether molecules . Ethers are also quite soluble in water . The specific physical and chemical properties of “4-(isopropylthio)butyl phenyl ether” are not available in the sources retrieved.

Safety and Hazards

Ethers can pose safety hazards. For instance, butyl phenyl ether is combustible and can cause skin and eye irritation . It’s important to handle ethers with appropriate safety measures, including wearing protective gloves and eye protection, and ensuring good ventilation .

properties

IUPAC Name

4-propan-2-ylsulfanylbutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12(2)15-11-7-6-10-14-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOOUTKRNLRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-ylsulfanylbutoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(isopropylthio)butyl phenyl ether
Reactant of Route 2
Reactant of Route 2
4-(isopropylthio)butyl phenyl ether
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(isopropylthio)butyl phenyl ether
Reactant of Route 4
Reactant of Route 4
4-(isopropylthio)butyl phenyl ether
Reactant of Route 5
Reactant of Route 5
4-(isopropylthio)butyl phenyl ether
Reactant of Route 6
Reactant of Route 6
4-(isopropylthio)butyl phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.